molecular formula C20H22ClN3O2 B2964254 1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203234-57-4

1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2964254
CAS No.: 1203234-57-4
M. Wt: 371.87
InChI Key: HTUXOLMRCYDAAM-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a chlorophenyl group and a tetrahydroquinoline moiety, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions.

    Introduction of the Isobutyryl Group: The tetrahydroquinoline intermediate can be acylated using isobutyryl chloride in the presence of a base such as pyridine.

    Urea Formation: The final step involves the reaction of the acylated tetrahydroquinoline with 3-chlorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The carbonyl group in the isobutyryl moiety can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The chlorophenyl and tetrahydroquinoline moieties could play a role in binding to molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
  • 1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiourea

Uniqueness

1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs. The presence of the urea moiety, in particular, could influence its hydrogen bonding capabilities and overall stability.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-13(2)19(25)24-10-4-5-14-8-9-17(12-18(14)24)23-20(26)22-16-7-3-6-15(21)11-16/h3,6-9,11-13H,4-5,10H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUXOLMRCYDAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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